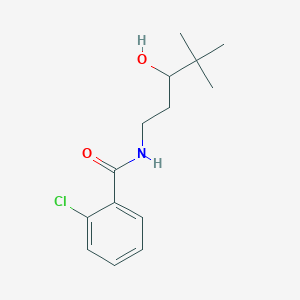

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzamides, such as “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

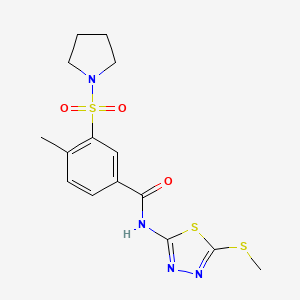

The molecule contains a total of 38 bond(s). There are 19 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in catalytic amide-forming reactions .Physical And Chemical Properties Analysis

The molecular formula of “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” is C15H22ClNO2S, with an average mass of 315.859 Da and a monoisotopic mass of 315.105988 Da .Scientific Research Applications

Antimicrobial Activity

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: has been studied for its potential antimicrobial properties. Derivatives of naphthoquinones, which share a similar structure, have shown effectiveness against multidrug-resistant bacteria . This suggests that the compound could be synthesized into derivatives that may serve as potent antimicrobial agents.

Antitumoral Potential

The compound’s structural similarity to naphthoquinones, which have been reported to possess antitumoral properties, indicates its potential application in cancer research . Its derivatives could be designed to target specific cancer cells, providing a pathway for the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could be used in molecular docking simulations to predict its binding affinity and efficacy against various biological targets, such as enzymes or receptors involved in disease pathways .

Antioxidant Properties

Compounds with antioxidant properties are essential in combating oxidative stress, which is implicated in numerous diseases. The chemical structure of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide suggests it could be explored for its antioxidant capabilities, contributing to the prevention or treatment of oxidative stress-related conditions .

Drug Resistance Studies

The rise of drug-resistant pathogens is a significant concern in healthcare. Research into compounds like 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide could provide insights into mechanisms of resistance and help in developing strategies to overcome resistance in bacteria and cancer cells .

Pharmacological Enhancements

Chemical modification of pharmaceutical compounds can enhance their pharmacological properties. By introducing different chemical groups to the core structure of 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide , researchers can potentially improve its solubility, efficacy, and bioavailability, making it a candidate for drug development .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name |

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBPEWGHWGFXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)

![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)